N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide

Catalog No.
S548465
CAS No.
M.F
C19H16N2O2S2
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-meth...

Product Name

N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide

IUPAC Name

N-[5-(5-cyanothiophen-2-yl)-2-methylphenyl]-4-methylbenzenesulfonamide

Molecular Formula

C19H16N2O2S2

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H16N2O2S2/c1-13-3-8-17(9-4-13)25(22,23)21-18-11-15(6-5-14(18)2)19-10-7-16(12-20)24-19/h3-11,21H,1-2H3

InChI Key

GRYXROIHHXHFND-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C

Solubility

Soluble in DMSO, not in water

Synonyms

ELR510444; ELR-510444; ELR 510444.

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CC=C(S3)C#N)C

Description

The exact mass of the compound N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide is 368.06532 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(5-(5-Cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a cyanothiophen moiety and multiple aromatic rings. Its molecular formula is C19H16N2O2S2C_{19}H_{16}N_{2}O_{2}S_{2} with a molar mass of approximately 368.47 g/mol. The compound exhibits a predicted density of 1.37 g/cm³ and a boiling point around 547.8°C, indicating its stability at elevated temperatures . The presence of the cyanothiophen group suggests potential applications in organic electronics and materials science.

Involving N-(5-(5-cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide are not extensively documented, sulfonamides generally undergo typical reactions associated with their functional groups:

  • Nucleophilic substitution: Sulfonamides can react with nucleophiles, leading to the formation of new compounds.
  • Acid-base reactions: The sulfonamide group can act as a weak acid, participating in proton transfer reactions.
  • Reduction: The compound may be subject to reduction processes, particularly involving the cyano group.

The synthesis of N-(5-(5-cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide can be approached through several methods:

  • Nucleophilic substitution: This method involves the reaction of a suitable thiophen derivative with an appropriate sulfonamide.
  • Coupling reactions: Utilizing coupling agents to link the cyanothiophen moiety to the sulfonamide structure can yield the desired compound.
  • Functionalization of existing compounds: Starting from commercially available precursors, functional groups can be introduced through various organic transformations.

Specific synthetic routes would require optimization based on yield and purity considerations.

N-(4-Methylbenzenesulfonyl)-2-methylphenyl)thiopheneSulfonamide with thiopheneAntimicrobialPharmaceuticalsAmino-substituted sulfonamidesAdditional amino groupEnhanced cytotoxicityDrug developmentCyanobenzene derivativesCyanobenzene coreVariable; often bioactiveOrganic electronics

These comparisons highlight the uniqueness of N-(5-(5-cyanothiophen-2-yl)-2-methylphenyl)-4-methylbenzenesulfonamide due to its specific structural features and potential applications in diverse fields.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

368.06532010 g/mol

Monoisotopic Mass

368.06532010 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Carew JS, Esquivel JA 2nd, Espitia CM, Schultes CM, Mülbaier M, Lewis JD, Janssen B, Giles FJ, Nawrocki ST. ELR510444 inhibits tumor growth and angiogenesis by abrogating HIF activity and disrupting microtubules in renal cell carcinoma. PLoS One. 2012;7(1):e31120. doi: 10.1371/journal.pone.0031120. Epub 2012 Jan 25. PubMed PMID: 22295124; PubMed Central PMCID: PMC3266297.
2: Risinger AL, Westbrook CD, Encinas A, Mülbaier M, Schultes CM, Wawro S, Lewis JD, Janssen B, Giles FJ, Mooberry SL. ELR510444, a novel microtubule disruptor with multiple mechanisms of action. J Pharmacol Exp Ther. 2011 Mar;336(3):652-60. doi: 10.1124/jpet.110.175331. Epub 2010 Dec 9. PubMed PMID: 21148249; PubMed Central PMCID: PMC3061540.

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